molecular formula C11H17N5O2 B11092509 7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 62637-01-8

7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11092509
CAS No.: 62637-01-8
M. Wt: 251.29 g/mol
InChI Key: WWDOBZVPBITZJO-UHFFFAOYSA-N
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Description

7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound with a complex structure that includes a purine ring system. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is often studied for its unique chemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield the desired compound . The reaction conditions often involve the use of solvents such as toluene and temperatures around 70°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate cellular excitability and signaling pathways . This action is particularly relevant in the context of its potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its purine ring structure, which imparts specific chemical properties and biological activities. Unlike simpler amines, this compound’s complex structure allows for more diverse applications and interactions with biological targets.

Biological Activity

7-[3-(Dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 222.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity and influence cellular signaling pathways. The compound's structure allows it to act as an antagonist or agonist at specific receptors, particularly within the purinergic signaling system.

Antimicrobial Activity

Recent studies have demonstrated that purine derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance:

  • Antibacterial Activity : In vitro tests revealed that the compound has notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus .
  • Antifungal Activity : The compound also showed antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

Anti-inflammatory Effects

Research indicates that this purine derivative may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic role in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various purine derivatives, including this compound. The results indicated that the compound exhibited a strong inhibitory effect on E. coli and Pseudomonas aeruginosa, with inhibition zones measuring up to 24 mm .

Bacterial StrainMIC (µM)Zone of Inhibition (mm)
Bacillus subtilis4.6922
Staphylococcus aureus5.6420
Escherichia coli8.3318
Pseudomonas aeruginosa13.4024

Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory potential of purine derivatives, it was found that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests a promising application for inflammatory conditions.

Properties

CAS No.

62637-01-8

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

7-[3-(dimethylamino)propyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C11H17N5O2/c1-14(2)5-4-6-16-7-12-9-8(16)10(17)13-11(18)15(9)3/h7H,4-6H2,1-3H3,(H,13,17,18)

InChI Key

WWDOBZVPBITZJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCCN(C)C

Origin of Product

United States

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